Edelfosine - 65492-82-2

Edelfosine

Catalog Number: EVT-10894121
CAS Number: 65492-82-2
Molecular Formula: C27H58NO6P
Molecular Weight: 523.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-octadecyl-2-methylglycero-3-phosphocholine is a glycerophosphocholine that is glycero-3-phosphocholine substituted at positions 1 and 2 by octadecyl and methyl groups respectively.
Edelfosine is a synthetic analog of lysophosphatidylcholine, an ether lipid, possessing anti-leishmanial and antineoplastic activity. The mechanism of action for edelfosine has not been fully elucidated. Targeting cellular membranes, edelfosine modulates membrane permeability, membrane lipid composition, and phospholipid metabolism. Edelfosine also inhibits the phosphatidylinositol 3 kinase (PI3K)-AKT/PKB survival pathway, possibly activating the pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. In addition, this agent inhibits protein kinase C, intracellular activation of the Fas/CD95 receptor, and intracellular acidification. Anti-leishmanial activity may be due to inhibition of a glycosomal alkyl-specific-acylCoA acyltransferase. (NCI)
Synthesis Analysis

The synthesis of edelfosine involves several key steps and methodologies. A common approach includes:

  1. Starting Materials: The synthesis begins with commercially available hydroxyphenylacetic acids.
  2. Esterification: These acids are converted into corresponding O-alkylated phenylacetate esters through esterification with methanol.
  3. Reduction: Metal hydride reduction using lithium aluminum hydride transforms the esters into alcohol derivatives.
  4. Phosphorylation: The alcohol derivatives are subsequently reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by trimethylamine to yield the desired phosphocholine derivatives .

This multi-step synthesis allows for the production of edelfosine in a controlled manner, facilitating further studies on its biological activity.

Molecular Structure Analysis

Edelfosine's molecular structure can be described as follows:

  • Chemical Formula: C22_{22}H47_{47}NO4_4P
  • Molecular Weight: Approximately 421.59 g/mol
  • Structure: It features a long alkyl chain (C18) attached to a glycerophosphocholine moiety. The structural representation indicates a hydrophobic tail and a hydrophilic head, which are characteristic of phospholipids .

Structural Data

PropertyValue
Molecular FormulaC22_{22}H47_{47}NO4_4P
Molecular Weight421.59 g/mol
Alkyl Chain LengthC18
Functional GroupsEther, Phosphate
Chemical Reactions Analysis

Edelfosine undergoes several important chemical reactions that contribute to its biological activity:

  1. Cell Membrane Interaction: Edelfosine selectively integrates into cellular membranes, influencing membrane fluidity and integrity.
  2. Induction of Apoptosis: It promotes apoptosis in various cancer cell lines by aggregating the Fas receptor within membrane rafts and disrupting phosphatidylcholine synthesis .
  3. Pharmacokinetics: High-performance liquid chromatography-mass spectrometry (HPLC-MS) methods have been developed to quantify edelfosine in biological samples, allowing for detailed pharmacokinetic studies .
Mechanism of Action

The mechanism by which edelfosine exerts its effects involves several pathways:

  • Apoptosis Induction: Edelfosine triggers apoptosis through caspase activation in cancer cells, leading to programmed cell death. Studies have shown that it induces apoptosis in leukemic cells at concentrations as low as 5 µg/ml .
  • Cell Signaling Interference: It interferes with signaling pathways by modulating lipid composition in membranes, particularly affecting the aggregation of death receptors like Fas .
  • Selective Targeting: Edelfosine shows selective toxicity towards activated immune cells while sparing resting lymphocytes, highlighting its potential for targeted cancer therapies .
Physical and Chemical Properties Analysis

Edelfosine exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in organic solvents but has limited water solubility due to its hydrophobic alkyl chain.
  • Stability: Edelfosine is relatively stable under physiological conditions but can degrade under certain environmental factors such as temperature and pH changes.
  • Phase Behavior: Its ability to favor inverted hexagonal phases can affect membrane dynamics and interactions with other lipids .

Relevant Data

PropertyValue
SolubilityOrganic solvents
StabilityModerate
Phase BehaviorInverted hexagonal
Applications

Edelfosine has several significant applications in scientific research and medicine:

  1. Cancer Therapy: Its primary application is as an anticancer agent due to its ability to induce apoptosis selectively in cancer cells.
  2. Immunomodulation: Research indicates potential uses in modulating immune responses, particularly in T cells during cancer treatments .
  3. Lipid Research: As a model compound for studying ether lipids, edelfosine serves as a tool for understanding lipid metabolism and signaling pathways within cells.
Introduction to Edelfosine as a Therapeutic Agent

Historical Development and Classification in Antineoplastic Lipid Research

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), also known as ET-18-OCH₃, emerged in the late 1960s as a synthetic analog of 2-lysophosphatidylcholine. Initial research by Herbert Fischer, Paul Gerhard, Otto Westphal, and Hans Ulrich Weltzien in Freiburg, Germany, aimed to develop immunomodulatory agents with enhanced metabolic stability. During screening, edelfosine unexpectedly demonstrated potent antiproliferative effects against tumor cells, positioning it as the prototype molecule for the alkyl-lysophospholipid (ALP) class of antineoplastic agents [1] [6]. Unlike conventional chemotherapeutics targeting DNA, edelfosine primarily interacts with cellular membranes, initiating selective apoptosis in malignant cells while sparing normal counterparts—a unique mechanism that redefined lipid-based oncology research [3] [5].

Early preclinical studies validated edelfosine’s efficacy across diverse models. In vitro analyses revealed potent cytotoxicity against leukemia, multiple myeloma, and solid tumor cell lines (e.g., non-small cell lung carcinoma, ovarian cancer), while in vivo xenograft studies demonstrated tumor growth inhibition in breast and gynecological cancers. Notably, biodistribution studies revealed preferential accumulation in tumor tissues, attributed to enhanced lipid metabolism in proliferating cells [1] [5] [6]. Mechanistically, edelfosine’s activity involves dual targeting:

  • Lipid Raft-Mediated Apoptosis in Hematological Malignancies: Edelfosine selectively incorporates into cholesterol-rich lipid rafts in leukemia cells, recruiting death receptors (e.g., Fas/CD95) and downstream signaling molecules (e.g., FADD, caspase-8) into clustered membrane domains. This triggers ligand-independent apoptosis via the extrinsic pathway [3] [6].
  • Endoplasmic Reticulum (ER) Stress Induction in Solid Tumors: In solid tumors (e.g., pancreatic ductal adenocarcinoma), edelfosine accumulates directly in the ER, disrupting calcium homeostasis and protein folding. This provokes unfolded protein response (UPR) markers—including PERK-mediated phosphorylation of eIF2α, IRE1α activation, ATF6 cleavage, and CHOP/GADD153 upregulation—culminating in caspase-4 activation and mitochondrial-dependent apoptosis [4] [5].

Clinical trials, though limited, highlighted edelfosine’s niche applications. Phase I/II studies in advanced non-small cell lung cancer (NSCLC) and leukemia demonstrated disease stabilization but modest objective responses (Table 1). Its most established clinical use remains ex vivo purging of leukemic cells from autologous bone marrow transplants, leveraging its selective toxicity against malignant hematopoietic cells [1] [6].

Table 1: Key Clinical Trial Outcomes for Edelfosine

Tumor TypePhaseKey FindingsReference
Advanced NSCLCII87% stable disease; unfavorable response rate vs. historical controls [1]
Leukemia (BM purging)IISafe and effective leukemic cell elimination ex vivo; outcomes comparable to other agents [1] [6]
Brain CancerIITumor growth arrest; improved patient quality of life [6]

Structural Analogues and Evolutionary Context in Alkyl-Lysophospholipid Therapeutics

Edelfosine serves as the structural foundation for a heterogeneous class of synthetic ALPs, classified by successive generations with optimized pharmacokinetic and pharmacodynamic profiles:

  • First-Generation ALPs: Characterized by an ether-linked glycerol backbone. Edelfosine remains the archetype, featuring an 18-carbon alkyl chain (C18) at the sn-1 position, a methoxy group at sn-2, and a phosphocholine headgroup at sn-3. Ilmofosine (BM 41.440), a thioether variant replacing the sn-1 ether linkage with a sulfur atom, showed comparable in vitro and in vivo antitumor activity but failed to demonstrate significant clinical responses in phase II trials for NSCLC [1].

  • Second-Generation ALPs: Eliminate the glycerol backbone to enhance metabolic stability:

  • Miltefosine (Hexadecylphosphocholine): Features a single C16 alkyl chain directly linked to phosphocholine. Developed topically for breast cancer metastases and cutaneously for lymphoma due to hemolytic toxicity upon intravenous administration. Miltefosine gained prominence as the first oral drug for visceral leishmaniasis, repurposing its apoptosis-inducing effects against Leishmania parasites [1] [9].
  • Perifosine (D-21266): Incorporates a heterocyclic piperidine headgroup instead of choline, attached via a phosphate linker to an octadecyl chain (C18). This modification enhances metabolic stability and oral bioavailability. Preclinically, perifosine showed improved tolerability and equipotent activity to miltefosine in mammary carcinoma models. Phase II trials, however, reported minimal objective responses in sarcomas, prostate cancer, and head and neck squamous cell carcinoma [1].
  • Erucylphosphocholine (ErPC): Features a cis-unsaturated C22:1 (erucoyl) chain. Increased hydrophobicity promotes self-assembly into non-hemolytic lamellar structures, enabling intravenous administration. ErPC exhibits potent activity at lower doses than miltefosine in glioma models and demonstrates antileishmanial effects [1] [9].

Properties

CAS Number

65492-82-2

Product Name

Edelfosine

IUPAC Name

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C27H58NO6P

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3

InChI Key

MHFRGQHAERHWKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.